molecular formula C20H20N2O3 B8286379 Y-20811 free acid CAS No. 107433-19-2

Y-20811 free acid

Cat. No. B8286379
CAS RN: 107433-19-2
M. Wt: 336.4 g/mol
InChI Key: QSAHHFJAWATNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y-20811 free acid is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Y-20811 free acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Y-20811 free acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

107433-19-2

Product Name

Y-20811 free acid

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid

InChI

InChI=1S/C20H20N2O3/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3/h4-11,19,23H,1-3H3,(H,24,25)

InChI Key

QSAHHFJAWATNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 16.2 g of 2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone and 2.1 g of sodium hydroxide in 113 ml of water is added 2.8 g of sodium borohydride, and the mixture is stirred at 70°-75° C. for 3 hours. After completion of the reaction, a small amount of an isoluble substance is filtered off from the warm mixture and the filtrate is adjusted to pH 4 with concentrated hydrochloric acid under stirring at 80°-90° C. The precipitated crystals are collected by filtration under reduced pressure and washed with water well. After drying, recrystallization from dimethylformamide gives 14.0 g of α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-(1-imidazolyl)benzenemethanol, melting at 310°-312° C. with decomposition.
Name
2-methyl-5-(1-imidazolyl)-2',6'-dimethyl-4'-carboxybenzophenone
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension 19.8 g of α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-iodobenzenemethanol, 5.1 g of imidazole, 13.8 g of potassium carbonate and 120 ml of dimethylformamide are added 0.4 g of potassium fluoride and 0.4 g of copper powder, and the mixture is stirred at 135°-140° C. for 30 hours. After cooling, to the reaction mixture is added 240 ml of water and further 0.45 g of sodium sulfide trihydrate. The whole mixture is stirred for 30 minutes. The precipitated copper sulfide is filtered with sellaite under reduced pressure and the filtrate is adjusted to pH 4 with concentrated hydrochloric acid under heating and stirring. The precipitated crystals are collected by filtration, washed with water and dried. Recrystallization from dimethylformamide gives α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-(1-imidazolyl)benzenemethanol, melting at 309°-311° C. with decomposition in high yield.
Name
α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-iodobenzenemethanol
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium sulfide trihydrate
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Cc1ccc(-n2ccnc2)cc1C(=O)c1c(C)cc(C(=O)O)cc1C
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reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
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Quantity
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